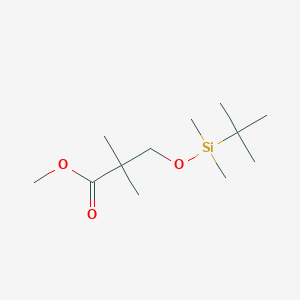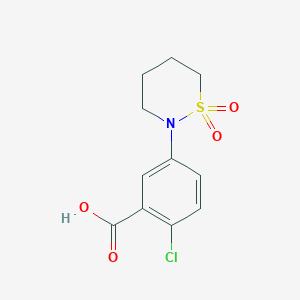![molecular formula C14H22N6O2S B2721460 2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole CAS No. 2097932-99-3](/img/structure/B2721460.png)
2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole is an organic compound that attracts significant interest due to its complex structure and potential applications across various scientific fields. The compound features distinct functional groups, including an imidazole ring, a sulfonyl group, a pyrrolidine moiety, and a triazole ring, which contribute to its chemical behavior and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Preparation typically involves multi-step synthesis pathways, beginning with the construction of the core heterocyclic structures. The synthesis generally involves:
The formation of the imidazole ring via cyclization reactions.
Introduction of the sulfonyl group through sulfonation reactions.
Formation of the pyrrolidine ring using cycloaddition reactions.
Finally, the creation of the triazole ring using azide-alkyne cycloaddition.
Industrial Production Methods: Industrial production may scale up these laboratory synthesis methods, optimizing reaction conditions like temperature, solvent use, and catalysts to ensure high yield and purity. Techniques such as continuous flow synthesis might be employed for enhanced efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The imidazole ring can undergo oxidation to form N-oxides.
Reduction: The sulfonyl group might be reduced to sulfide or thiol under specific conditions.
Substitution: Various nucleophilic and electrophilic substitution reactions can occur, particularly at the sulfonyl and triazole moieties.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Lithium aluminium hydride, sodium borohydride.
Substitution reagents: Halides, Grignard reagents.
Major Products:
Oxidation products: N-oxide derivatives.
Reduction products: Sulfide or thiol derivatives.
Substitution products: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has several promising applications:
Chemistry: It serves as an intermediate in complex organic synthesis, offering a route to novel compounds.
Biology: Its structure suggests potential as a bioactive molecule, interacting with various biological targets.
Medicine: It might act as a pharmacophore in drug development, targeting enzymes or receptors.
Industry: Its unique chemical properties could be leveraged in the development of new materials or catalysts.
Wirkmechanismus
Mechanism: The exact mechanism depends on the specific application but generally involves interaction with molecular targets such as enzymes, receptors, or nucleic acids. For example, it might inhibit enzyme activity by binding to the active site, preventing substrate access.
Molecular Targets and Pathways:
Enzymes: Kinases, proteases.
Receptors: G-protein-coupled receptors, ion channels.
Pathways: Signal transduction pathways, metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Comparing this compound with similar ones highlights its uniqueness:
2-[(1-{[1-ethyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole: Substituting the methyl group with an ethyl group alters its steric and electronic properties, potentially changing its biological activity.
2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]carbonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole: Replacement of the sulfonyl group with a carbonyl group might change its reactivity and interaction with biological targets.
This comparison showcases the specific modifications in chemical structure that can drastically alter the compound's properties and applications.
Eigenschaften
IUPAC Name |
2-[[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylpyrrolidin-2-yl]methyl]triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O2S/c1-11(2)14-17-13(10-18(14)3)23(21,22)19-8-4-5-12(19)9-20-15-6-7-16-20/h6-7,10-12H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVNMIUWYICTHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)N2CCCC2CN3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)propanamide](/img/new.no-structure.jpg)
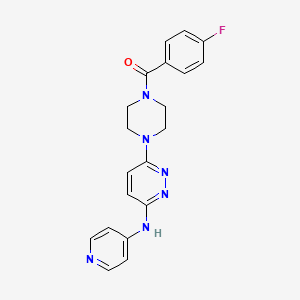
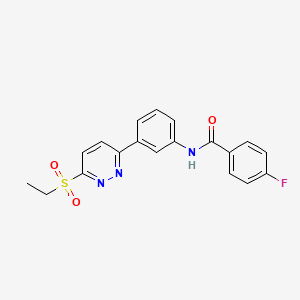
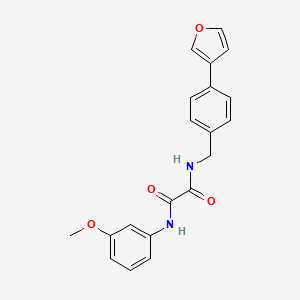
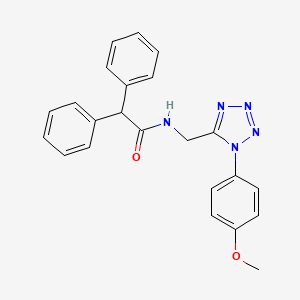
![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(quinolin-8-yl)urea](/img/structure/B2721385.png)
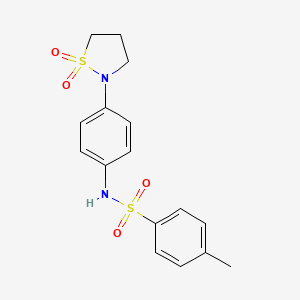
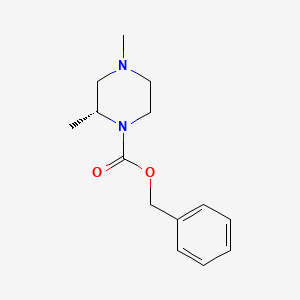
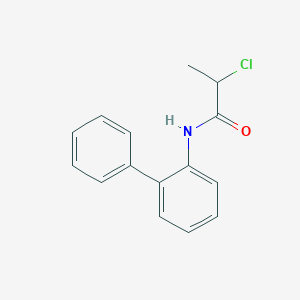
![4-cyclopropyl-6-[(1-methanesulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2721391.png)
![N-({[2,2'-bifuran]-5-yl}methyl)oxolane-3-carboxamide](/img/structure/B2721392.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-bromo-4-methoxyphenyl)propan-1-one](/img/structure/B2721393.png)
